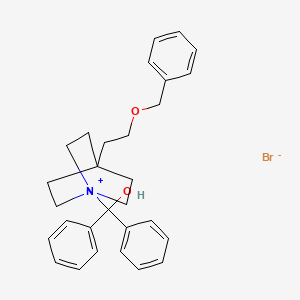

Umeclinidium bromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Umeclidinium bromide is a long-acting muscarinic antagonist used primarily for the maintenance treatment of chronic obstructive pulmonary disease (COPD). It is marketed under the brand name Incruse Ellipta and is also available in combination with other drugs such as vilanterol and fluticasone furoate . This compound is on the World Health Organization’s List of Essential Medicines due to its significant therapeutic benefits .

準備方法

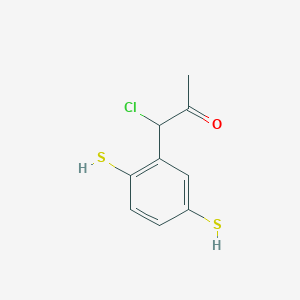

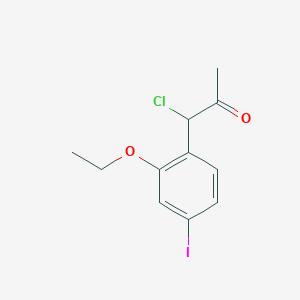

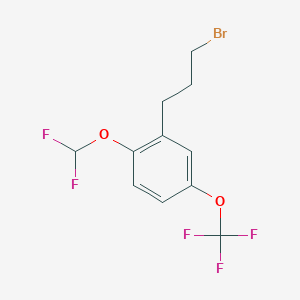

The preparation of umeclidinium bromide involves several synthetic routes. One common method includes the use of a Grignard reagent to substitute a lithium reagent. Bromobenzene, chlorobenzene, and other benzene halides are used as raw materials, with ether and tetrahydrofuran serving as solvents . The reaction conditions are mild, typically around 0-5°C, making it suitable for industrial production . Another method involves reacting 1-azabicyclo[2.2.2]oct-4-yl(diphenyl)methanol with ((2-bromoethoxy)methyl)benzene in a solvent to form umeclidinium bromide .

化学反応の分析

Umeclidinium bromide undergoes various chemical reactions, including substitution reactions. Common reagents used in these reactions include bromobenzene and chlorobenzene . The major products formed from these reactions are typically quaternary ammonium compounds, which are essential for its pharmacological activity .

科学的研究の応用

Umeclidinium bromide has a wide range of scientific research applications, particularly in the field of medicine. It is extensively used in the treatment of COPD, where it helps improve lung function and reduce symptoms such as shortness of breath and cough . Research has shown that umeclidinium bromide is effective in improving the quality of life for patients with moderate to very severe COPD . Additionally, it is used in combination therapies to maximize efficacy and minimize adverse effects .

作用機序

The mechanism of action of umeclidinium bromide involves its ability to block muscarinic receptors in the airways. By inhibiting the binding of acetylcholine to these receptors, it prevents bronchoconstriction and promotes bronchodilation . This action is primarily mediated through the muscarinic subtype 3 (M3) receptors in the bronchial smooth muscles . The compound is well-tolerated and is often used in combination with other bronchodilators to enhance its therapeutic effects .

類似化合物との比較

Umeclidinium bromide is often compared with other long-acting muscarinic antagonists (LAMAs) such as tiotropium and glycopyrronium. Studies have shown that umeclidinium bromide provides similar or superior improvements in lung function and quality of life compared to these compounds . It is unique in its rapid onset of action and long duration of effect, making it a preferred choice for many patients with COPD . Other similar compounds include aclidinium and ipratropium, which also act as bronchodilators but may differ in their pharmacokinetic profiles and side effect profiles .

特性

分子式 |

C29H34BrNO2 |

|---|---|

分子量 |

508.5 g/mol |

IUPAC名 |

diphenyl-[4-(2-phenylmethoxyethyl)-1-azoniabicyclo[2.2.2]octan-1-yl]methanol;bromide |

InChI |

InChI=1S/C29H34NO2.BrH/c31-29(26-12-6-2-7-13-26,27-14-8-3-9-15-27)30-20-16-28(17-21-30,18-22-30)19-23-32-24-25-10-4-1-5-11-25;/h1-15,31H,16-24H2;1H/q+1;/p-1 |

InChIキー |

ZLCHJLNJXJYXFT-UHFFFAOYSA-M |

正規SMILES |

C1C[N+]2(CCC1(CC2)CCOCC3=CC=CC=C3)C(C4=CC=CC=C4)(C5=CC=CC=C5)O.[Br-] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-phenylcarbamate](/img/structure/B14050848.png)